His-lys

概要

説明

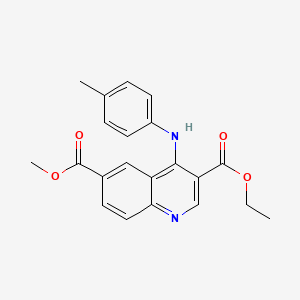

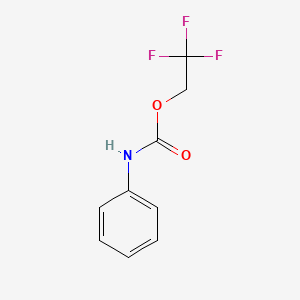

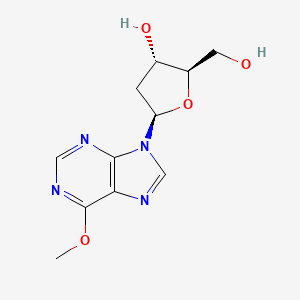

“His-lys” is a dipeptide composed of the amino acids histidine and lysine . It’s a building block of proteins and determines many of their important properties . The tripeptide Gly-His-Lys (GHK) is a high-affinity copper chelator naturally occurring in human blood . It’s used in various fields including medicine and dermatology .

Synthesis Analysis

The synthesis of “His-lys” and its modifications can be achieved through both classical solution method and solid phase peptide synthesis . Different protecting groups and methods of peptide bond formation are used . The synthesis of GHK was initiated at the N-terminal in liver homogenate .Molecular Structure Analysis

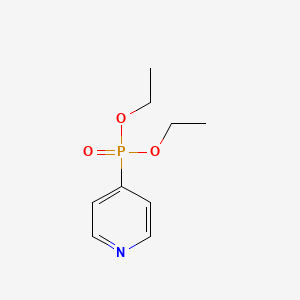

The molecular formula of “His-lys” is C12H21N5O3 . It has an average mass of 283.327 Da and a monoisotopic mass of 283.164429 Da .Chemical Reactions Analysis

The chemical reaction yields for the trifluoromethyated peptides were poor (10–36%) . Asp, His, Lys, Met, Ser and Trp remained unaltered when exposed to the reaction conditions .Physical And Chemical Properties Analysis

Amino acids, including “His-lys”, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .科学的研究の応用

Developments in Gly-His-Lys Derivatives

Glycyl-L-histydyl-L-lysine (Gly-His-Lys) derivatives have seen extensive research due to their potential applications in medicine and dermatology. A range of synthetic methods, including classical solution and solid-phase peptide synthesis, have been explored to obtain Gly-His-Lys and its modifications. These developments offer hope for broadening the applications of this natural tripeptide in various fields (Kukowska & Dzierzbicka, 2014).

Histone H1 and Chromatin

Histone H1, featuring a lysine-rich structure, plays a significant role in chromatin architecture. Research on the structure of histone H1 and its location in chromatin has helped in understanding the folding and function of DNA within the nucleus (Allan et al., 1980).

His-DTrp-Ala-Trp-DPhe-LysNH2 and Growth Hormone Release

The synthetic hexapeptide His-DTrp-Ala-Trp-DPhe-LysNH2, known as [His1,Lys6] GHRP, has been studied for its ability to specifically release growth hormone (GH) without affecting other hormones. Its action across various species and potential for increasing body weight gain through GH release highlight its significance in scientific research (Bowers et al., 1984).

Polyhistidine Tags and Protein Stability

Polyhistidine tags (His-tags) are commonly used in recombinant protein isolation. Their impact on protein function and stability has been a topic of research, revealing that the removal of His-tags can have varying effects on protein stability. This is crucial in understanding the biological, kinetic, structural, and thermodynamic properties of proteins (Booth et al., 2018).

Chromatin State Mapping

The mapping of chromatin states using histone modifications is a key area of research. Studies on lysine modifications in histones, such as trimethylation, have helped in understanding gene expression, chromatin structure, and cell state. This research provides a foundation for characterizing different mammalian cell populations (Mikkelsen et al., 2007).

作用機序

The activity of GHK is attributed to the copper-complexed form, Cu(II)GHK . The transient GSH-Cu(II)GHK complex was found to be an important reaction intermediate . The kinetic and redox properties of this complex suggest that it may provide a missing link in copper trafficking as a precursor of Cu(I) ions .

Safety and Hazards

将来の方向性

Research on biological activity of natural tripeptide Gly-His-Lys has established the substructure for development of its novel derivatives . These developments give hope for widening the application in the field of medicine and dermatology . The focus of recent research is the progress in this exciting field to conclude with an overview of the future directions that this research area is currently undertaking .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVQSYNVUHAILZ-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191142 | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histidyllysine | |

CAS RN |

37700-85-9 | |

| Record name | L-Histidyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37700-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037700859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)

![[4,4'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B3051929.png)